molecular formula C12H11BrO3 B2773710 Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate CAS No. 1480369-70-7

Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2773710
CAS No.: 1480369-70-7
M. Wt: 283.121
InChI Key: LLJAGCSRMFXRMY-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 7th position, and an ethyl ester group at the 3rd position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate typically involves the bromination of 7-methyl-1-benzofuran-3-carboxylic acid followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The esterification step involves the reaction of the brominated acid with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality and scalability.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 5-azido-7-methyl-1-benzofuran-3-carboxylate or 5-thiocyanato-7-methyl-1-benzofuran-3-carboxylate.

    Oxidation Products: Compounds with additional oxygen-containing functional groups.

    Reduction Products: Ethyl 5-bromo-7-methyl-1-benzofuran-3-methanol.

Scientific Research Applications

Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Biological Studies: Researchers use it to study the biological activity of benzofuran derivatives, including their antimicrobial and anticancer properties.

    Industrial Applications: It is employed in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can influence the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    Ethyl 5-bromo-1-benzofuran-3-carboxylate: Lacks the methyl group at the 7th position.

    Ethyl 7-methyl-1-benzofuran-3-carboxylate: Lacks the bromine atom at the 5th position.

    Ethyl 5-bromo-7-methyl-1-indole-3-carboxylate: Contains an indole ring instead of a benzofuran ring.

Uniqueness: Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate is unique due to the specific combination of substituents on the benzofuran ring. The presence of both a bromine atom and a methyl group provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-3-15-12(14)10-6-16-11-7(2)4-8(13)5-9(10)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJAGCSRMFXRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=C1C=C(C=C2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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